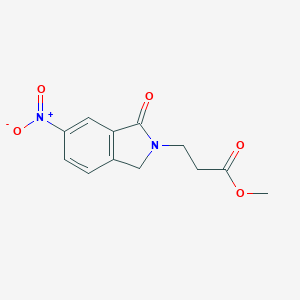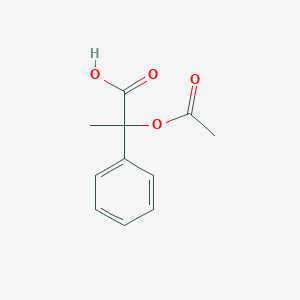
4'-Bromo-3-nitrosalicylanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Bromo-3-nitrosalicylanilide, also known as BNSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BNSA is a derivative of salicylanilide, which is a well-known antiparasitic drug. BNSA is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in many physiological processes.
作用機序
4'-Bromo-3-nitrosalicylanilide inhibits CA by binding to the active site of the enzyme and blocking the hydration of carbon dioxide. 4'-Bromo-3-nitrosalicylanilide has been shown to be a potent inhibitor of CA with an inhibition constant (Ki) of 0.2 nM. 4'-Bromo-3-nitrosalicylanilide has been found to be selective for the CA isoform II, which is predominantly expressed in the central nervous system.
Biochemical and Physiological Effects:
4'-Bromo-3-nitrosalicylanilide has been shown to have various biochemical and physiological effects. Inhibition of CA by 4'-Bromo-3-nitrosalicylanilide has been found to reduce intraocular pressure in animal models of glaucoma. 4'-Bromo-3-nitrosalicylanilide has also been shown to have anticonvulsant activity in animal models of epilepsy. In addition, 4'-Bromo-3-nitrosalicylanilide has been found to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
4'-Bromo-3-nitrosalicylanilide has several advantages for lab experiments. 4'-Bromo-3-nitrosalicylanilide is a potent and selective inhibitor of CA, which makes it a valuable tool for studying the physiological and pathological roles of CA. 4'-Bromo-3-nitrosalicylanilide is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, 4'-Bromo-3-nitrosalicylanilide has some limitations for lab experiments. 4'-Bromo-3-nitrosalicylanilide has poor solubility in water, which can limit its use in some experimental settings. In addition, 4'-Bromo-3-nitrosalicylanilide has a relatively short half-life in vivo, which can limit its use in animal studies.
将来の方向性
There are several future directions for the use of 4'-Bromo-3-nitrosalicylanilide in scientific research. One potential future direction is the development of 4'-Bromo-3-nitrosalicylanilide derivatives with improved solubility and pharmacokinetic properties. Another potential future direction is the use of 4'-Bromo-3-nitrosalicylanilide in combination with other CA inhibitors or chemotherapeutic agents to enhance their efficacy. Furthermore, 4'-Bromo-3-nitrosalicylanilide may have potential as a therapeutic agent for the treatment of various diseases such as glaucoma, epilepsy, and cancer. Further research is needed to explore these potential applications of 4'-Bromo-3-nitrosalicylanilide.
Conclusion:
In conclusion, 4'-Bromo-3-nitrosalicylanilide is a potent CA inhibitor that has been widely used in scientific research. 4'-Bromo-3-nitrosalicylanilide has various biochemical and physiological effects and has potential therapeutic applications in the treatment of various diseases. 4'-Bromo-3-nitrosalicylanilide has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of 4'-Bromo-3-nitrosalicylanilide in scientific research and medicine.
合成法
4'-Bromo-3-nitrosalicylanilide can be synthesized by the reaction of 4-bromo-3-nitrosalicylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields 4'-Bromo-3-nitrosalicylanilide as a yellow crystalline solid with a melting point of 240-242°C.
科学的研究の応用
4'-Bromo-3-nitrosalicylanilide has been widely used in scientific research as a CA inhibitor. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA is involved in many physiological processes such as respiration, acid-base balance, and ion transport. Inhibition of CA has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
特性
CAS番号 |
10515-47-6 |
|---|---|
分子式 |
C13H9BrN2O4 |
分子量 |
337.12 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9BrN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
InChIキー |
HKSUGCYEZHTCIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br |
その他のCAS番号 |
10515-47-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)



![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)

![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)
